molecular formula C19H18N2O2S B2979757 4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-46-4

4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2979757
CAS No.: 868369-46-4
M. Wt: 338.43
InChI Key: QWASUJHCHBHELJ-VXPUYCOJSA-N
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Description

The compound 4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with methyl groups at positions 3, 4, and 5. The benzamide moiety is acetylated at the para position (C4).

Properties

IUPAC Name

4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-5-6-12(2)17-16(11)21(4)19(24-17)20-18(23)15-9-7-14(8-10-15)13(3)22/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASUJHCHBHELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound can be characterized by its chemical formula C15H16N2OSC_{15}H_{16}N_{2}OS and molecular weight of approximately 288.36 g/mol. The structure comprises a benzothiazole moiety linked to a benzamide group, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exert their effects through various mechanisms, including:

  • Apoptosis Induction : N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspases and promoting cytochrome c release from mitochondria .
  • Antibacterial Activity : Compounds with benzothiazole derivatives typically exhibit antibacterial properties by disrupting bacterial cell division mechanisms, particularly targeting the FtsZ protein involved in cell wall synthesis .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity Description Reference
AnticancerInduces apoptosis in various cancer cell lines via caspase activation
AntibacterialExhibits bactericidal activity against MRSA and MSSA clinical isolates
Anti-inflammatoryPotential modulation of inflammatory pathways through macrophage inhibition

Case Studies

  • Anticancer Activity : In a study utilizing the Sulforhodamine B (SRB) assay, it was demonstrated that related benzamide compounds showed significant cytotoxic effects against leukemia and lymphoma cell lines. The mechanism involved caspase-dependent apoptosis pathways .
  • Antibacterial Efficacy : A recent study highlighted that benzothiazole derivatives exhibited superior potency against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzamide structure could enhance antibacterial efficacy .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole and Benzamide Moieties

Key structural analogs differ in substituent patterns on both the benzothiazole ring and the benzamide group.

Compound Name Benzothiazole Substituents Benzamide Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound 3,4,7-Trimethyl 4-Acetyl Not reported N/A 4 (acetyl O, benzamide O)
4-[Cyclohexyl(methyl)sulfamoyl]-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide 3,4,7-Trimethyl 4-Sulfamoyl (cyclohexyl/methyl) Not reported N/A 5 (sulfamoyl O, benzamide O)
4-[Butyl(methyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide 3,5,7-Trimethyl 4-Sulfamoyl (butyl/methyl) 617.81 3.9 5
N-(3-Ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide 3-Ethyl, 4,7-Dimethoxy 4-Methoxy 372.4 3.9 5

Key Observations:

  • Substituent Positionality: The target compound's 3,4,7-trimethyl benzothiazole contrasts with 3,5,7-trimethyl () and 3-ethyl-4,7-dimethoxy () analogs.
  • Functional Group Effects : The 4-acetyl group (electron-withdrawing) in the target compound vs. sulfamoyl (polar, hydrogen-bonding) or methoxy (electron-donating) groups in analogs alters hydrophobicity and solubility. Sulfamoyl derivatives () likely exhibit higher polarity (lower logP) compared to the acetylated target compound.
  • Molecular Weight : Sulfamoyl analogs (e.g., ) have higher molecular weights (~617 g/mol) due to bulky substituents, which may influence pharmacokinetics.

Computational and Physicochemical Properties

From , the compound N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has a topological polar surface area (TPSA) of 85.7 Ų and a logP of 3.9, indicating moderate lipophilicity. By analogy:

  • The target compound’s acetyl group may reduce TPSA compared to sulfamoyl analogs but increase it relative to methoxy derivatives.

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